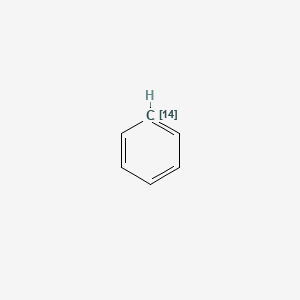
Benzene-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-14C is a radiolabeled compound where the carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. This isotope has a half-life of approximately 5,730 years, making it useful for tracing and dating purposes in various scientific fields . This compound is particularly valuable in research due to its ability to track the metabolic pathways and environmental fate of benzene and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-14C can be synthesized through the thermal oxidation of carbon-14-labeled carbon dioxide to form carbon-14-labeled benzene. This process involves multiple chemical steps, including the conversion of carbon dioxide to carbon monoxide and then to benzene .
Industrial Production Methods: In industrial settings, this compound is typically produced using a sample oxidizer that can accommodate solid samples. The process involves the thermal oxidation of carbon-14-labeled compounds to produce this compound . This method is efficient and allows for the production of this compound in relatively large quantities.
Chemical Reactions Analysis
Types of Reactions: Benzene-14C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenol, benzaldehyde, and other oxygenated compounds.
Reduction: Reduction reactions can convert this compound to cyclohexane and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products:
Oxidation: Phenol, benzaldehyde, benzoic acid.
Reduction: Cyclohexane, cyclohexanol.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene
Scientific Research Applications
Benzene-14C has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene-14C involves its incorporation into various biochemical pathways. In biological systems, this compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as benzene oxide, which can bind to cellular macromolecules and cause toxicity . The molecular targets include DNA, proteins, and lipids, leading to various toxic effects, including hematotoxicity and carcinogenicity .
Comparison with Similar Compounds
Toluene-14C: Similar to benzene-14C but with a methyl group attached to the benzene ring.
Hexachlorothis compound: A chlorinated derivative of this compound used to study the environmental fate of chlorinated hydrocarbons.
Pentachlorothis compound: Another chlorinated benzene derivative used in similar studies.
Uniqueness: this compound is unique due to its simple structure and widespread use as a model compound in various scientific studies. Its radiolabeling with carbon-14 allows for precise tracking and analysis of its behavior in different environments and biological systems .
Properties
CAS No. |
27271-55-2 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
80.10 g/mol |
IUPAC Name |
(114C)cyclohexatriene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2 |
InChI Key |
UHOVQNZJYSORNB-NJFSPNSNSA-N |
Isomeric SMILES |
C1=CC=[14CH]C=C1 |
Canonical SMILES |
C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


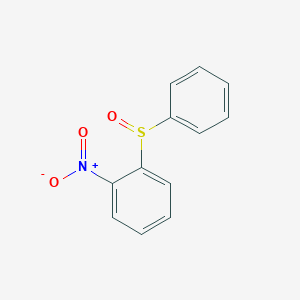

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
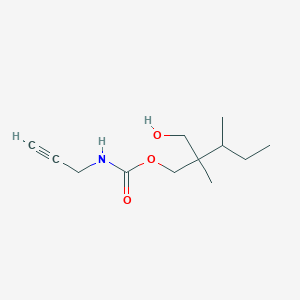
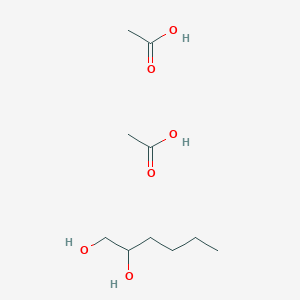
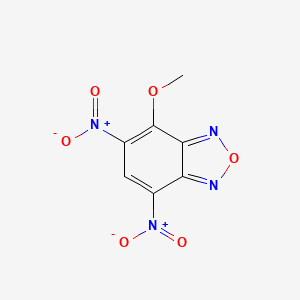
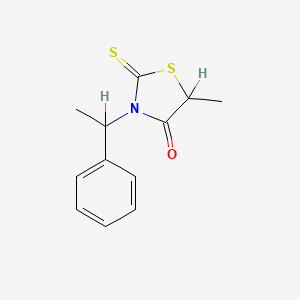

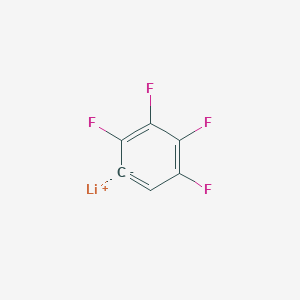
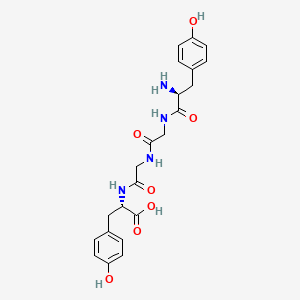
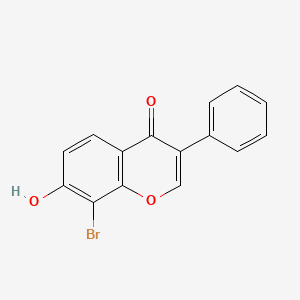
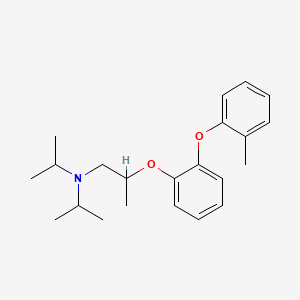

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
